2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted with a naphthalene-2-sulfonyl group at the 1-position and a chloroacetyl group at the 4-position. The sulfonyl moiety confers strong electron-withdrawing properties, while the naphthalene system enhances aromatic interactions. Such structural attributes make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNFLIPONNNICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of naphthalene-2-sulfonyl chloride with piperazine in the presence of a chloroacetyl chloride. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- IUPAC Name : 1-(Chloroacetyl)-4-(2-naphthylsulfonyl)piperazine
- CAS Number : 565168-21-0
- Molecular Formula : C16H17ClN2O3S
- Molecular Weight : 350.84 g/mol
- Purity : Typically around 95% .
Anticancer Activity
Research has shown that 2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Line Testing : The compound has been tested against multiple cancer cell lines, with notable cytotoxic effects observed. For instance, it showed an IC50 value of approximately 4.33 µg/mL against lymphocytes and a significant percentage of cell death in canine malignant histiocytic cell lines .
| Cell Line | IC50 (µg/mL) | Effectiveness (%) |
|---|---|---|
| Lymphocytes | 4.33 ± 0.97 | High |
| DH82 | 15.0 | 59.2 ± 4.2 |
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further development as an antibacterial agent:
- Microbial Testing : It has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. Inhibition diameters were reported as follows at a concentration of 500 µg/mL:
| Microbe | Inhibition Diameter (mm) |
|---|---|
| E. coli ATCC 25923 | 10.25 ± 0.13 |
| S. aureus ATCC 25922 | 9.59 ± 0.16 |
| Candida albicans ATCC 10231 | 9.69 ± 0.02 |
These results indicate that the compound's antimicrobial activity is comparable to established antibiotics .
Inhibition of Myeloperoxidase (MPO)
Another significant application is the inhibition of myeloperoxidase, an enzyme linked to inflammation:
- The compound has been identified as a potent inhibitor of MPO with an IC50 value of in purified systems, suggesting its potential use in anti-inflammatory therapies .
Case Study 1: Anticancer Research
A study evaluated the anticancer efficacy of the compound on various human cancer cell lines, revealing that its structural modifications enhance its activity against specific types of tumors, particularly those resistant to conventional therapies.
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on different microbial strains highlighted the compound's ability to inhibit growth effectively, demonstrating its potential as a new class of antimicrobial agents capable of overcoming resistance mechanisms in pathogenic microbes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Sulfonyl Group Modifications
- 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 923743-03-7) Substituent: 4-ethoxybenzenesulfonyl (electron-withdrawing, smaller aromatic system). Molecular Formula: C₁₄H₁₉ClN₂O₄S. Molecular Weight: 346.83 g/mol. Ethoxy group may improve solubility .
- 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]ethan-1-one (CAS 857041-80-6) Substituent: Benzodioxine-carbonyl (oxygen-rich, polar). Molecular Weight: 324.76 g/mol.
Benzyl and Arylalkyl Substituents
- 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone Substituent: 2,4-Difluorobenzyl (electron-withdrawing fluorine atoms). Key Differences: Fluorine enhances lipophilicity and may improve blood-brain barrier penetration. Lacks sulfonyl group, reducing acidity .
- 2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (CAS 1258640-48-0) Substituent: 4-Methoxyphenylmethyl (electron-donating methoxy group). Molecular Formula: C₁₄H₂₀Cl₂N₂O₂. Molecular Weight: 319.2 g/mol. Hydrochloride salt improves aqueous solubility .
Heterocyclic and Aliphatic Substituents
- 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride Substituent: Isopropyl (aliphatic, bulky). Key Differences: Steric hindrance from isopropyl may limit binding to flat receptor sites. Hydrochloride salt enhances solubility .
Physicochemical Properties
Key Observations
Electron Effects : Sulfonyl groups (target, ) increase acidity and stability, while methoxy or benzyl groups () enhance electron density.
Solubility : Hydrochloride salts () improve aqueous solubility, critical for bioavailability.
Biological Relevance : Fluorinated analogs () may exhibit enhanced membrane permeability, whereas benzodioxine derivatives () could favor metabolic resistance.
Biological Activity
2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a synthetic compound with potential therapeutic applications. It belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic implications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 352.84 g/mol. Its structure features a chloroacetyl group attached to a piperazine ring, which is further substituted with a naphthalene sulfonyl group. This specific arrangement contributes to its unique biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to naphthalene sulfonamides. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines.
- Efficacy Against Cancer Cell Lines :
- A study reported that naphthalene sulfonamide derivatives exhibited IC50 values ranging from 0.33 µM to 0.51 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating strong antiproliferative activity .
- The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | MCF-7 | 0.51 ± 0.03 |
| 5c | A549 | 0.33 ± 0.01 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Microbial Growth :
- Studies indicate that related naphthalene sulfonamide compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus.
- For example, one derivative showed inhibition zones comparable to standard antibiotics at concentrations as low as 500 µg/mL .
| Microbe | Inhibition Zone (mm) |
|---|---|
| Escherichia coli ATCC 25923 | 10.25 ± 0.13 |
| Staphylococcus aureus ATCC 25922 | 9.59 ± 0.16 |
| Candida albicans ATCC 10231 | 9.69 ± 0.02 |
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:
- Tubulin Polymerization : The compound inhibits tubulin polymerization, which is essential for mitotic spindle formation during cell division .
- Chlorinating Activity Inhibition : It has been noted for its inhibitory effect on myeloperoxidase (MPO), an enzyme involved in inflammatory responses, with an IC50 value of approximately .
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial Efficacy : Clinical evaluations highlighted its potential as an alternative treatment for infections resistant to conventional antibiotics.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).
- Optimize stoichiometry to avoid over-alkylation (common in piperazine derivatives).
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the integration of the naphthalene sulfonyl group (aromatic protons at δ 7.8–8.5 ppm) and the chloroacetyl moiety (singlet for carbonyl carbon at ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns for chlorine.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., confirm the sulfonyl-piperazine linkage geometry) .
Q. Methodological Answer :
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinase domains or GPCRs. Focus on the sulfonyl group’s hydrogen-bonding potential with active-site residues .
- ADMET Prediction : Employ SwissADME to assess bioavailability (e.g., naphthalene sulfonyl groups may reduce blood-brain barrier penetration).
Case Study : A benzodioxinyl-piperazine analog showed CCR1 antagonism (IC <1 μM) via docking-guided optimization .
Advanced: How to address stability issues during long-term storage?
Q. Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the chloroacetyl group.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring (retention time shifts indicate degradation) .
Key Finding : Chlorinated analogs degrade via nucleophilic substitution in aqueous media (t = 14 days at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
